molecular formula C5H9N3O2S2 B2613001 2-Amino-N,4-dimethylthiazole-5-sulfonamide CAS No. 1343269-00-0

2-Amino-N,4-dimethylthiazole-5-sulfonamide

Cat. No.: B2613001
CAS No.: 1343269-00-0
M. Wt: 207.27
InChI Key: AIHGUFZUGULFBH-UHFFFAOYSA-N
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Description

2-Amino-N,4-dimethylthiazole-5-sulfonamide is a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the sulfonamide group further enhances its potential for various pharmacological uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,4-dimethylthiazole-5-sulfonamide typically involves the reaction of 2-amino-4,5-dimethylthiazole with sulfonamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,4-dimethylthiazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Amino-N,4-dimethylthiazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N,4-dimethylthiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cellular pathways to exert anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5-dimethylthiazole: A closely related compound with similar structural features but lacking the sulfonamide group.

    2-Amino-4-methylthiazole: Another thiazole derivative with a different substitution pattern.

Uniqueness

2-Amino-N,4-dimethylthiazole-5-sulfonamide is unique due to the presence of both the amino and sulfonamide groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound in medicinal chemistry and other fields.

Properties

IUPAC Name

2-amino-N,4-dimethyl-1,3-thiazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S2/c1-3-4(11-5(6)8-3)12(9,10)7-2/h7H,1-2H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHGUFZUGULFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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